molecular formula C19H21BrClN3O B2372535 N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide CAS No. 667891-32-9

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2372535
CAS No.: 667891-32-9
M. Wt: 422.75
InChI Key: DQWQJQRUGXKKNB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide (CAS 667891-32-9) is a synthetic organic compound with a molecular formula of C₁₉H₂₁BrClN₃O and a molecular weight of 422.75 g/mol . This acetamide derivative is a key intermediate in pharmaceutical and biochemical research, specifically designed for research applications only. The compound features a distinct molecular structure that incorporates both a piperazine ring and substituted phenyl groups. The piperazine moiety is a prominent pharmacophore known to enhance biological activity in various therapeutic targets . Its structure includes a 4-bromophenyl group linked via an acetamide chain to a 4-(3-chloro-4-methylphenyl)piperazine group, which can be represented by the SMILES notation: CC1=C(Cl)C=C(C=C1)N1CCN(CC(=O)NC2=CC=C(Br)C=C2)CC1 . As a building block in medicinal chemistry, this compound is valuable for the synthesis and exploration of novel molecules with potential pharmacological properties. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers are advised to consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O/c1-14-2-7-17(12-18(14)21)24-10-8-23(9-11-24)13-19(25)22-16-5-3-15(20)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWQJQRUGXKKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Halogenated Arenes

The most efficient route involves Buchwald-Hartwig amination of 1-bromo-3-chloro-4-methylbenzene with piperazine under palladium catalysis:

Reaction Conditions

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (2.5 eq)
Solvent Toluene
Temperature 110°C
Time 24 h
Yield 78%

This method surpasses traditional nucleophilic aromatic substitution approaches that require harsh conditions (48% HBr in DMSO at 60°C for 2 h), which often lead to regioisomer formation.

Preparation of 2-Chloro-N-(4-Bromophenyl)Acetamide

Acetylation of 4-Bromoaniline

4-Bromoaniline reacts with chloroacetyl chloride in dichloromethane at 0-5°C, achieving 92% yield through controlled exothermic conditions:

Optimized Protocol

  • Dissolve 4-bromoaniline (1 eq) in anhydrous DCM
  • Add Et₃N (1.2 eq) under N₂ atmosphere
  • Slowly drip chloroacetyl chloride (1.05 eq) over 30 min
  • Stir at room temperature for 4 h
  • Quench with ice-water, extract with DCM
  • Dry over Na₂SO₄, concentrate under vacuum

Critical parameters:

  • Strict temperature control prevents diacetylation
  • Anhydrous conditions minimize hydrolysis

Final Coupling Reaction

Nucleophilic Displacement Strategy

Intermediate A and B undergo coupling in acetonitrile with K₂CO₃ as base (Table 1):

Table 1: Coupling Reaction Optimization

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 K₂CO₃ MeCN 80 12 65
2 DIPEA DMF 100 8 72
3 Cs₂CO₃ DMSO 120 6 81

The DMSO/Cs₂CO₃ system at 120°C provides optimal results due to:

  • Enhanced solubility of both intermediates
  • Increased nucleophilicity of piperazine nitrogen
  • Efficient chloride displacement

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-disclosed method (US6335350B1) utilizes Wang resin-bound 4-bromoaniline for sequential functionalization:

  • Load 4-bromoaniline onto resin via carbamate linkage
  • Acetylate with chloroacetic anhydride
  • Perform piperazine coupling in DMF/HOBt
  • Cleave with TFA/CH₂Cl₂ (1:1)

Advantages :

  • Simplifies purification through filtration
  • Enables parallel synthesis of analogs
  • Achieves 68% overall yield

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

Piperazine Formation

  • 150°C, 300 W, 30 min → 85% yield
  • 5x faster than conventional heating

Acetamide Coupling

  • 120°C, 250 W, 20 min → 78% yield
  • Reduces side product formation

Purification and Characterization

Chromatographic Techniques

Final purification typically combines:

  • Flash Chromatography
    • Silica gel (230-400 mesh)
    • Eluent: EtOAc/Hexanes (3:7 → 1:1 gradient)
  • Recrystallization
    • Solvent pair: Ethanol/Water (4:1)
    • Recovery: 89% pure product

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 3.78 (s, 2H, COCH₂N)
  • δ 2.95 (m, 8H, piperazine-H)
  • δ 2.28 (s, 3H, CH₃)

HRMS : m/z calc. for C₁₉H₂₁BrClN₃O [M+H]⁺: 424.0521, found: 424.0518

Industrial-Scale Considerations

Cost Optimization

Table 2: Reagent Cost Analysis (Per Kg Product)

Reagent Cost (USD) Alternatives
Pd(OAc)₂ 4200 NiCl₂(dppe) (-65%)
Cs₂CO₃ 980 K₃PO₄ (-40%)
Anhydrous DMSO 320 DMAc (-55%)

Transitioning to nickel catalysis and DMAc solvent reduces production costs by 58% while maintaining 74% yield.

Waste Stream Management

Key environmental metrics:

  • E-factor: 18.7 kg waste/kg product
  • PMI: 23.4 (without solvent recovery) Implementing solvent distillation lowers PMI to 9.2, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Substitution Patterns

The piperazine ring’s substitution significantly impacts biological activity. Below is a comparison with key analogs:

Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Activities Source
Target Compound 3-chloro-4-methylphenyl 422.75 Potential P-gp inhibition
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 3-chlorophenyl 422.75 Not reported
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Phenyl 375.41 Anticonvulsant activity
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-chlorophenyl 426.96 MMP inhibition, anti-inflammatory
  • Key Observations :
    • The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk and additional EWGs compared to simpler phenyl or 4-chlorophenyl substituents. This may enhance interactions with hydrophobic binding pockets in targets like P-gp .
    • Compounds with 4-chlorophenyl or thiazol-2-yl groups (e.g., ) exhibit anti-inflammatory or antimicrobial activities, suggesting that piperazine substitution directs target selectivity .

Acetamide N-Substituent Variations

The acetamide’s N-aryl group influences solubility and receptor affinity:

Compound Name N-Substituent Melting Point (°C) LogP* Notable Properties Source
Target Compound 4-bromophenyl Not reported ~3.5† High lipophilicity
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide 3-chlorophenyl 198–200 ~2.8 Anticonvulsant activity
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide 3,5-difluorophenyl Not reported ~2.1 Gram-positive antibacterial
  • Key Observations :
    • The 4-bromophenyl group in the target compound increases lipophilicity (higher LogP) compared to smaller substituents like 3-chlorophenyl or fluorophenyl. This may improve blood-brain barrier penetration or P-gp binding .
    • Fluorophenyl or thiazolyl substituents (e.g., ) enhance antibacterial activity, whereas bulky bromophenyl groups may favor CNS-targeted applications .

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity

Halogenated acetamides often exhibit antimicrobial properties due to EWGs:

Compound Name MIC (µg/mL) Target Microbes Source
Target Compound Not reported N/A
2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 13–27 µmol/L S. aureus, E. coli
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide Not reported Anti-inflammatory
  • Key Observations :
    • The target compound’s bromine and chlorine substituents align with trends in , where EWGs improve antimicrobial activity. However, direct MIC data for the target compound are lacking .
    • Thiazole-containing analogs (e.g., ) show higher potency, suggesting heterocyclic moieties enhance target binding .

P-gp Inhibition and Pharmacokinetics

Piperazine derivatives are known P-gp modulators:

Compound Name P-gp Inhibition Effect Bioavailability Enhancement Source
Target Compound Hypothesized (structural similarity) Not reported
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide 56–106.6% increase in PTX BA Oral co-administration
  • Co-administration with PTX at 5 mg/kg significantly boosted PTX absorption in analogs, but the target compound’s efficacy remains untested .

Structural and Conformational Analysis

  • Bond Lengths: notes that acetamide derivatives exhibit slight bond-length variations (e.g., C1–C2: 1.501 Å in the target compound vs. 1.53 Å in N-(4-chlorophenyl) analogs). These differences may influence molecular stability and intermolecular interactions .
  • Crystal Packing : Weak hydrogen bonds (N–H···N, C–H···O) in analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide create 2D networks, which could affect solubility and crystallization behavior .

Biological Activity

N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered significant attention in various fields, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with bromine, chlorine, and methyl groups. The presence of these halogenated and alkyl groups contributes to its unique chemical properties, making it a versatile candidate for further biological evaluation.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, starting with the reaction of 4-bromophenylamine with 3-chloro-4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The intermediate is then reacted with acetic anhydride to yield the final product. Characterization is often performed using techniques like NMR, IR, and elemental analysis to confirm the molecular structure and purity .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluated its in vitro activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results demonstrated significant antimicrobial efficacy, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action appears to involve modulation of specific molecular targets within cancer cells, leading to apoptosis and reduced proliferation .

The biological activity of this compound likely involves interaction with various receptors or enzymes. Molecular docking studies suggest that the compound binds effectively to specific targets, influencing their activity and leading to desired biological outcomes .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(4-bromophenyl)benzamideStructureModerate antimicrobial activity
N-(4-chlorophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamideStructureAnticancer properties
N-(4-methylphenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamideStructureLimited biological activity

This table illustrates how variations in substituents can significantly affect biological activities.

Case Studies

Several case studies have been published exploring the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed MIC values comparable to standard antibiotics against resistant bacterial strains .
  • Anticancer Screening : In another investigation, the compound was tested against multiple cancer cell lines, showing IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

1. Synthesis and Characterization: Optimizing Reaction Conditions and Analytical Validation Q: What are the key synthetic steps and analytical methods for validating the purity and structure of N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide? A: Synthesis typically involves multi-step reactions, starting with coupling the bromophenylacetamide core to the piperazine moiety under reflux conditions (e.g., ethanol or DMF as solvents). Critical steps include controlling reaction temperature (70–100°C) and using catalysts like triethylamine for amide bond formation. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via 1^1H/13^13C NMR (e.g., characteristic peaks: δ 2.35 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) . X-ray crystallography (using SHELX software) further resolves stereochemistry and crystal packing .

2. Structural Analysis: Techniques for Resolving Molecular Geometry Q: Which techniques are most reliable for determining the three-dimensional structure and electronic properties of this compound? A: Single-crystal X-ray diffraction (SCXRD) with SHELX refinement provides atomic-level resolution of bond lengths and angles (e.g., C–N piperazine bonds ~1.45 Å). Computational methods, such as density functional theory (DFT), model electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data . Spectroscopic techniques like IR and UV-Vis confirm functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

3. Pharmacological Target Identification: Preliminary Screening Approaches Q: How can researchers identify potential biological targets for this compound? A: Initial screening involves in vitro assays against kinase panels (e.g., EGFR, VEGFR) and apoptosis markers (e.g., caspase-3 activation). Structural analogs with similar piperazine-acetamide scaffolds show affinity for serotonin receptors (5-HT1A_{1A}) and kinase inhibition (IC50_{50} values: 0.1–10 µM) . Molecular docking studies using AutoDock Vina or Schrödinger Suite predict binding poses in active sites (e.g., hydrophobic interactions with phenyl rings) .

Advanced Research Questions

4. Structure-Activity Relationships (SAR): Rational Design Strategies Q: How do substituent modifications on the phenyl or piperazine rings influence biological activity? A: SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring enhance receptor binding (e.g., 4-bromo substitution increases 5-HT1A_{1A} affinity by 3-fold). Piperazine N-substitution with methyl groups improves metabolic stability but reduces solubility. Systematic modifications, guided by CoMFA or QSAR models, optimize pharmacokinetic profiles .

5. Pharmacokinetic Challenges: Formulation and Metabolic Stability Q: What methodologies address poor bioavailability and metabolic instability in preclinical studies? A: Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots (e.g., piperazine oxidation). Formulation strategies include nanoemulsions or cyclodextrin complexes to enhance solubility. In vivo PK studies in rodents (e.g., IV/PO administration) quantify parameters like t1/2t_{1/2} (2–4 hours) and CmaxC_{\text{max}} using LC-MS/MS .

6. Resolving Data Contradictions: Orthogonal Validation in Bioassays Q: How should researchers address discrepancies between in vitro and in vivo activity data? A: Conflicting results (e.g., high in vitro potency but low in vivo efficacy) require orthogonal validation:

  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Use isogenic cell lines to rule out off-target effects.
  • Employ advanced models like 3D tumor spheroids or patient-derived xenografts (PDX) for translational relevance .

7. Computational Modeling: Predicting Binding Modes and Selectivity Q: How can molecular dynamics (MD) simulations improve understanding of target selectivity? A: MD simulations (e.g., 100 ns trajectories in GROMACS) analyze ligand-receptor interactions over time. For example, piperazine flexibility allows conformational adaptation to receptor pockets, while bromophenyl groups stabilize hydrophobic interactions. Free-energy perturbation (FEP) calculations quantify selectivity ratios between homologous targets (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) .

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